molecular formula C17H16N4O4S B11485968 N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11485968
M. Wt: 372.4 g/mol
InChI Key: FNCZQFSHZCMTKS-UHFFFAOYSA-N
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Description

N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a phenoxyacetyl group, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of phenoxyacetic acid with ethylenediamine to form N-(2-aminoethyl)phenoxyacetamide. This intermediate is then reacted with thiophene-2-carboxylic acid hydrazide to form the desired oxadiazole compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The thiophene and oxadiazole rings play a crucial role in binding to the active sites of these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenoxyethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-phenoxyacetyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-phenoxyacetyl)aminoethyl-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyacetyl group enhances its solubility and bioavailability, while the thiophene and oxadiazole rings contribute to its stability and reactivity .

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-[(2-phenoxyacetyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16N4O4S/c22-14(11-24-12-5-2-1-3-6-12)18-8-9-19-16(23)17-20-15(21-25-17)13-7-4-10-26-13/h1-7,10H,8-9,11H2,(H,18,22)(H,19,23)

InChI Key

FNCZQFSHZCMTKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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